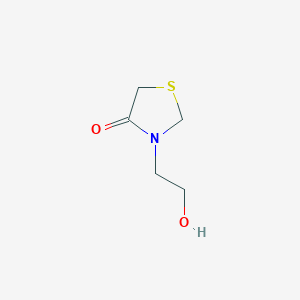![molecular formula C6H5N5O2 B13104418 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 918794-78-2](/img/structure/B13104418.png)
7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of aminotriazole with various carbonyl compounds under specific conditions. One common method includes the condensation of aminotriazole with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in pathogenic bacteria, leading to the disruption of essential metabolic processes and ultimately causing cell death . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its antiparasitic activity.
7-Nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: Noted for its energetic properties.
Uniqueness
7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its versatile reactivity and broad spectrum of applications. Its unique structural features allow for diverse chemical modifications, making it a valuable compound in both academic research and industrial applications .
Eigenschaften
CAS-Nummer |
918794-78-2 |
|---|---|
Molekularformel |
C6H5N5O2 |
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C6H5N5O2/c7-4(12)3-1-8-6-9-2-10-11(6)5(3)13/h1-2H,(H2,7,12)(H,8,9,10) |
InChI-Schlüssel |
JOOJJVXNXRNGNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)

![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)

![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)






